1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea
Overview
Description
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea is an organic compound with the molecular formula C19H24N2S It is a thiourea derivative, characterized by the presence of a thiourea group (–NH–C(=S)–NH–) attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea typically involves the reaction of 1-(2,5-dimethylphenyl)ethanamine with 2-ethylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, stabilizing transition states and facilitating various biochemical reactions. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)thiourea
- 1-Ethyl-3-(2-methoxyphenyl)thiourea
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethylphenyl and 2-ethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)ethyl]-3-(2-ethylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-5-16-8-6-7-9-18(16)21-19(22)20-15(4)17-12-13(2)10-11-14(17)3/h6-12,15H,5H2,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBBBIOVDHMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC(C)C2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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